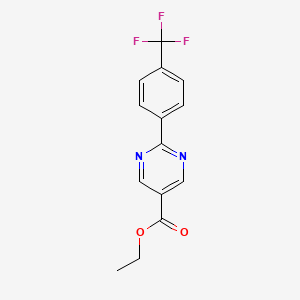

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC20141941

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11F3N2O2 |

|---|---|

| Molecular Weight | 296.24 g/mol |

| IUPAC Name | ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3 |

| Standard InChI Key | ZXTZSEUCGJNLEF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁F₃N₂O₂ |

| Molecular Weight | 296.24 g/mol |

| IUPAC Name | Ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate |

| SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |

| XLogP3 | 3.2 (estimated) |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Biginelli-like multicomponent reactions or cross-coupling strategies. A common approach involves:

-

Condensation: Reacting 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate and urea under acidic conditions to form a dihydropyrimidine intermediate .

-

Oxidation: Dehydrogenation using oxidizing agents like iodine or DDQ to aromatize the pyrimidine ring .

-

Functionalization: Introducing the ethyl carboxylate group via esterification or transesterification.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-(Trifluoromethyl)benzaldehyde, ethyl acetoacetate, urea, HCl/EtOH, reflux | 65% |

| 2 | I₂, DMSO, 80°C | 85% |

| 3 | Ethyl chloroformate, DMAP, CH₂Cl₂ | 78% |

Structural Modifications

Structure-activity relationship (SAR) studies reveal that:

-

The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .

-

Replacing the 2-chloro substituent with methyl or ethyl groups improves oral bioavailability without compromising activity .

-

The ethyl carboxylate is critical for hydrogen bonding with residues in NF-κB and AP-1 binding sites .

Biological Activity and Applications

Mechanism of Action

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate derivatives inhibit NF-κB and AP-1, transcription factors implicated in inflammation and cancer. By blocking their DNA-binding domains, these compounds suppress pro-inflammatory cytokines (e.g., IL-2, IL-8) and induce apoptosis in malignant cells .

Table 3: In Vitro Activity Data

| Assay | IC₅₀ (μM) | Target |

|---|---|---|

| NF-κB Luciferase Reporter | 0.12 | HEK293 cells |

| AP-1 Electrophoretic Shift | 0.45 | Jurkat T cells |

| IL-8 ELISA | 1.2 | THP-1 macrophages |

Preclinical Efficacy

In murine models of rheumatoid arthritis, lead analogs reduced joint swelling by 70% at 10 mg/kg/day . Similarly, in xenograft tumors (e.g., MDA-MB-231 breast cancer), tumor volume decreased by 55% after 21 days of treatment .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) predict:

-

A planar pyrimidine ring with dihedral angles of 178.5° relative to the trifluoromethylphenyl group.

-

Electrostatic potential maps highlight electron-deficient regions at the pyrimidine N1 and C5 positions, favoring interactions with basic residues in target proteins .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃), 4.32 (q, 2H, J = 7.1 Hz, -OCH₂), 7.72 (d, 2H, J = 8.3 Hz, aromatic), 8.58 (s, 1H, pyrimidine-H) .

Comparison with Related Compounds

Table 4: Key Analogues and Their Properties

| Compound | NF-κB IC₅₀ (μM) | LogP |

|---|---|---|

| Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | 0.18 | 2.9 |

| Ethyl 4-phenyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | 0.25 | 3.5 |

| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 0.10 | 3.8 |

The 2-chloro derivative shows superior potency but poorer solubility, while methyl substitution balances activity and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume